N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride
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Description
N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H29ClN2O and its molecular weight is 312.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.1968412 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
The future directions in the research of “N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride” and similar compounds could involve the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations . This could lead to the synthesis of a number of new nitrogen-containing framework compounds .
Mechanism of Action
Target of Action
Adamantyl analogues of paracetamol, which are structurally similar to this compound, have been reported to inhibit the trpa1 channel .
Mode of Action
Instead, it behaves as a selective antagonist of the TRPA1 channel . This suggests that T 2233 may interact with its targets, leading to changes in cellular function.
Result of Action
Given its potential role as a trpa1 channel antagonist, it may have analgesic properties .
Properties
IUPAC Name |
N-(1-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(12-19-4-2-1-3-5-19)18-17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYOVKOYLUGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180207 |
Source
|
Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25517-06-0 |
Source
|
Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025517060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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